molecular formula C12H16O2S B8408323 4-phenylsulfanylbutyl acetate

4-phenylsulfanylbutyl acetate

Cat. No.: B8408323
M. Wt: 224.32 g/mol
InChI Key: JLVMDJKATHGNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylsulfanylbutyl acetate is an organic compound characterized by the presence of a phenylsulfanyl group attached to a butyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylsulfanylbutyl acetate typically involves the reaction of 4-phenylsulfanylbutanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Phenylsulfanylbutyl acetate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-phenylsulfanylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phenylsulfanylbutyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 4-phenylsulfanylbutyl acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylsulfanylbutanol: Similar structure but lacks the acetate group.

    Phenylsulfanylbutyl alcohol: Similar structure with a hydroxyl group instead of an acetate group.

    Phenylsulfanylbutyl ether: Similar structure with an ether linkage instead of an acetate group.

Uniqueness

4-Phenylsulfanylbutyl acetate is unique due to the presence of both the phenylsulfanyl and acetate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

4-phenylsulfanylbutyl acetate

InChI

InChI=1S/C12H16O2S/c1-11(13)14-9-5-6-10-15-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

JLVMDJKATHGNQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCSC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (60%, 0.91 g, 23 mmol) in anhydrous DMF (20 mL) at RT is added dropwise benzenethiol (2.5 g, 22.7 mmol) in DMF (5 mL). The mixture is stirred for 10-15 min, at which time it becomes clear and yellow. The mixture is cooled to 0° C. in an ice bath then 4-bromobutylacetate (4.5 g, 22.8 mmol) in DMF (5 mL) is added dropwise and the mixture is stirred at RT for 1 h. The mixture is poured into 1N HCl (50 mL) and extracted with MTBE (2×). The combined organic extracts are washed with brine (2×) and dried over MgSO4. The solvent is removed under reduced pressure to afford the title compound as a yellow oil.
Name
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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